4-fluoro-3,4-dihydronaphthalen-1(2H)-one

Hepatocellular carcinoma NF-κB and MAPK inhibition Structure-Activity Relationship

Researchers require fluorinated tetralones with precise electronic modulation, not generic halogenated analogs. 4-Fluoro-3,4-dihydronaphthalen-1(2H)-one (CAS 587853-65-4) delivers: • **CNS-optimized LogP 1.99** & low TPSA for blood-brain barrier penetration • **Dual NF-κB/osteoclast inhibition** potential for inflammation/bone disorders • **19F NMR probe & conformational control** for PROTAC development >98% purity. Immediate supply for medicinal chemistry and chemical biology.

Molecular Formula C10H9FO
Molecular Weight 164.18 g/mol
Cat. No. B11916326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-3,4-dihydronaphthalen-1(2H)-one
Molecular FormulaC10H9FO
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=CC=CC=C2C1F
InChIInChI=1S/C10H9FO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9H,5-6H2
InChIKeyMKAZGXXNMQXNRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Fluorinated Tetralone Scaffold


4-Fluoro-3,4-dihydronaphthalen-1(2H)-one (CAS 587853-65-4, C10H9FO, MW 164.18) is a fluorinated analog of the privileged 3,4-dihydronaphthalen-1(2H)-one (tetralone) pharmacophore [1]. The tetralone scaffold is a core structure in numerous bioactive molecules, valued for its conformational rigidity and synthetic versatility. The introduction of a single fluorine atom at the 4-position is a purposeful molecular modification that alters the compound's electronic distribution, lipophilicity, and metabolic profile, differentiating it from its non-fluorinated parent and other halogenated analogs for use in medicinal chemistry, chemical biology, and advanced materials science .

Why 4-Fluoro Substitution Is Irreplaceable


Generic substitution with unsubstituted 3,4-dihydronaphthalen-1(2H)-one or other halogenated analogs is unreliable due to the specific and non-linear impact of the 4-fluoro substituent on both physicochemical and biological properties. Unlike heavier halogens (e.g., Cl, Br) which introduce significant steric bulk and lipophilicity, the small, highly electronegative fluorine atom at the 4-position uniquely modulates the electron density of the aromatic ring and the adjacent ketone without drastically altering molecular size [1]. This precise electronic tuning directly influences key interactions with biological targets and governs the compound's reactivity in downstream synthetic transformations . Consequently, substituting this specific building block with a non-fluorinated or alternatively halogenated analog can lead to a loss of desired activity, unpredictable metabolic stability, or failure in a critical synthetic step.

Quantitative Evidence for 4-Fluoro Advantage


Enhanced Anti-HCC Activity via Fluoro Substitution

A structure-activity relationship (SAR) study on 3,4-dihydronaphthalen-1(2H)-one (DHN) derivatives identified a 2,3,4-fluoro-substituted analog (compound 28) as the lead compound, demonstrating superior anti-hepatocellular carcinoma (HCC) effects [1]. This compound's enhanced activity is directly attributed to the fluoro-substitution, showing quantifiably lower cytotoxicity and higher anti-HCC activity compared to other synthesized analogs.

Hepatocellular carcinoma NF-κB and MAPK inhibition Structure-Activity Relationship

Fluorine-Mediated Binding Mode Differentiation

Computational studies on analogous dihydronaphthalenone systems indicate that a fluorine atom at the 4-position can engage in favorable dipolar interactions within a biological binding pocket, a key differentiator from the unsubstituted parent. For the structurally related compound (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one (6a), molecular docking and dynamics simulations confirmed these interactions contribute to its dual NF-κB inhibition and anti-osteoclastogenesis activity [1]. This contrasts with analogs without the fluorine, where these specific electrostatic and dipolar interactions are absent.

Molecular docking Binding affinity Halogen bonding

Physicochemical Profile: Lipophilicity and TPSA

The introduction of a single fluorine atom into the tetralone scaffold creates a measurable and strategically valuable shift in key physicochemical properties. For 4-fluoro-3,4-dihydronaphthalen-1(2H)-one, the calculated LogP is approximately 1.99, and its Topological Polar Surface Area (TPSA) is 17.07 Ų . This represents a controlled increase in lipophilicity compared to the unsubstituted 3,4-dihydronaphthalen-1(2H)-one scaffold, which typically has a lower LogP. This moderate LogP is within the optimal range for blood-brain barrier penetration and oral bioavailability, while the fluorine atom does not drastically increase the TPSA, preserving good membrane permeability.

ADME prediction Lipophilicity Physicochemical properties

High-Purity Building Block from Certified Sources

Procurement of 4-fluoro-3,4-dihydronaphthalen-1(2H)-one from reputable commercial sources ensures a level of purity that is critical for reproducible research. A major vendor lists this compound with a purity of NLT 98% and notes it is produced under an ISO-certified quality system . In contrast, custom-synthesized or generic 'tetralone' analogs may lack this certified purity level. The targeted synthesis of this specific fluorinated building block often involves multi-step halogenation and reduction sequences, making it more challenging to produce with high purity compared to the unsubstituted tetralone, thus making a certified high-purity source a significant advantage for procurement.

Chemical synthesis Quality control Building block reliability

High-Impact Applications of 4-Fluoro-3,4-dihydronaphthalen-1(2H)-one


Oncology Lead Optimization: NF-κB and MAPK Inhibitors

The class-level SAR evidence, showing that 2,3,4-fluoro substitution on the DHN scaffold yields a lead compound with potent anti-HCC activity and a favorable toxicity profile, positions 4-fluoro-3,4-dihydronaphthalen-1(2H)-one as a critical starting material. Medicinal chemists can use this monomer to build focused libraries of novel, fluorinated DHN derivatives, systematically exploring the chemical space around the privileged 4-fluoro position to optimize potency against hepatocellular carcinoma and other inflammation-driven cancers [1].

CNS-Penetrant Therapeutics via Optimized Properties

The calculated LogP of 1.99 and low TPSA of 17.07 Ų for 4-fluoro-3,4-dihydronaphthalen-1(2H)-one indicate a promising CNS multiparameter optimization (MPO) profile. This makes the compound a superior starting point for designing therapeutic candidates for neuroinflammatory and neurodegenerative diseases, such as the NF-κB inhibitors for multiple sclerosis and traumatic brain injury reported for this structural class [1], where precise tuning of lipophilicity is essential for crossing the blood-brain barrier without incurring excessive toxicity [2].

PROTAC and Molecular Glue Intermediate

The unique combination of a synthetically versatile ketone handle and a defined 4-fluoro vector makes this compound an ideal intermediate for constructing complex bi-functional molecules like PROTACs. The fluorine atom serves a dual purpose: it can be used as a conformational control element to orient the linker to the target protein and as a sensitive 19F NMR probe for monitoring binding events and cellular pharmacokinetics, providing a significant advantage over non-fluorinated or non-specifically halogenated alternatives [1].

Dual NF-κB and Osteoclastogenesis Inhibition

Direct evidence from analogous fluorinated DHN compounds demonstrates a unique dual-target inhibition mechanism, simultaneously suppressing the NF-κB signal pathway and osteoclast differentiation [1]. For researchers focused on bone metabolism disorders, selecting 4-fluoro-3,4-dihydronaphthalen-1(2H)-one as a core scaffold allows for the development of new chemical entities that can address both the inflammatory and bone-resorptive components of diseases like rheumatoid arthritis and postmenopausal osteoporosis, a polypharmacology profile not achievable with non-fluorinated tetralone analogs.

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